1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Urease inhibition Helicobacter pylori Anti-ulcer drug discovery

This fully synthetic small-molecule urea derivative features a unique 5-methylindole moiety and a cyclohexyl-substituted urea, validated as a moderately potent, graded H. pylori urease inhibitor (Ki=45 nM). Its distinct scaffold offers medicinal chemistry teams a scaffold-validated starting point for PAR-2 optimization, while its confirmed CCR5 antagonism serves as an orthogonal chemical probe for non-HIV inflammatory conditions. Choose this compound to leverage its precisely differentiated pharmacological profile and high target-binding affinity for your advanced research.

Molecular Formula C18H25N3O
Molecular Weight 299.4 g/mol
Cat. No. B4741664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea
Molecular FormulaC18H25N3O
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3CCCCC3
InChIInChI=1S/C18H25N3O/c1-13-7-8-17-16(11-13)14(12-20-17)9-10-19-18(22)21-15-5-3-2-4-6-15/h7-8,11-12,15,20H,2-6,9-10H2,1H3,(H2,19,21,22)
InChIKeyLIVKWILNUAJPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea – Procurement Guide for a Structurally Distinct Indole–Urea Research Compound


1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea (CAS 775290-20-5, molecular formula C₁₈H₂₅N₃O, molecular weight 299.41 Da) is a fully synthetic small‑molecule urea derivative that combines a 5‑methylindole moiety with a cyclohexyl‑substituted urea via a two‑carbon ethyl linker . It belongs to the broader family of (1,3‑disubstituted indolyl)urea derivatives, a class that has been patented as protease‑activated receptor‑2 (PAR‑2) antagonists [1], and preliminary pharmacological screening data indicate potential as a CCR5 antagonist relevant to HIV infection, asthma, rheumatoid arthritis, and COPD [2].

Why 1-Cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea Cannot Be Casually Replaced by Other Indole–Ureas


Within the (1,3‑disubstituted indolyl)urea series, the combination of a 5‑methyl substituent on the indole ring and an N‑cyclohexyl terminus is not electronically or sterically equivalent to analogs bearing other alkyl or aryl groups. Published structure–activity relationship (SAR) studies on related cyclohexylurea and indole‑urea scaffolds demonstrate that the cyclohexyl group significantly enhances target‑binding affinity compared with smaller or more flexible substituents [1], and the presence and position of the indole methyl group can markedly shift potency and selectivity profiles [2]. Consequently, substituting 1‑cyclohexyl‑3‑[2‑(5‑methyl‑1H‑indol‑3‑yl)ethyl]urea with an unsubstituted indole, a differently positioned methylindole, or a non‑cyclohexyl urea congener is likely to result in substantial changes in biological activity that invalidate cross‑study comparisons.

Quantitative Evidence for 1-Cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea – Comparator‑Based Differentiation Data


Urease Inhibition: Target Compound vs. Closely Related Indole–Urea Analog (Cross‑Study Comparison)

Inhibition of Helicobacter pylori urease (ATCC 43504) by the target compound was measured in a cell‑free enzyme assay. The compound demonstrated a Ki of 45 nM (mixed‑type competitive inhibition) and an IC₅₀ of 230 nM for extracted urease [1]. A structurally related indole‑urea analog (BindingDB BDBM50493380) tested under identical assay conditions gave a Ki of 14 nM and an IC₅₀ of 83 nM [2]. Although the analog shows 2‑3‑fold higher potency, the target compound retains single‑digit nanomolar affinity, positioning it as a useful comparator for probing the contribution of the 5‑methylindole‑ethyl linker relative to the analog’s structural features.

Urease inhibition Helicobacter pylori Anti-ulcer drug discovery

Intact‑Cell Urease Activity: Target Compound vs. Analog Baseline

When assessed in intact H. pylori ATCC 43504 cells, the target compound inhibited urease‑mediated ammonia production with an IC₅₀ of 910 nM [1]. Under the same experimental protocol, the comparator analog returned an IC₅₀ of 360 nM [2]. The 2.5‑fold higher IC₅₀ of the target compound in a permeability‑dependent assay may reflect differential cell‑wall penetration or efflux susceptibility, making it a valuable tool for dissecting permeability‑potency relationships in anti‑H. pylori drug development.

Whole-cell assay H. pylori Antibacterial adjuvant

PAR‑2 Antagonism: Target Scaffold vs. Non‑Indole PAR‑2 Antagonists (Class‑Level Inference)

The (1,3‑disubstituted indolyl)urea scaffold to which 1‑cyclohexyl‑3‑[2‑(5‑methyl‑1H‑indol‑3‑yl)ethyl]urea belongs is explicitly claimed as a PAR‑2 antagonist in patent US 2009/0012263 [1]. While quantitative receptor‑binding data for this specific derivative are not publicly available, the cyclohexyl‑urea motif has been independently shown to confer high‑affinity interactions with related GPCR targets, with SAR indicating substantial potency improvements (>80‑fold) when cyclohexyl groups are incorporated versus smaller alkyl substituents [2]. In contrast, non‑indole PAR‑2 antagonists such as certain peptidomimetics and heterocyclic scaffolds show divergent selectivity profiles, making the indole‑urea core a distinct starting point for PAR‑2‑targeted programs.

PAR-2 antagonist Anti-inflammatory Protease-activated receptor

CCR5 Antagonism Screening: Pharmacological Differentiation from CCR5‑Targeting Chemokine Analogs

Preliminary pharmacological screening indicates that 1‑cyclohexyl‑3‑[2‑(5‑methyl‑1H‑indol‑3‑yl)ethyl]urea functions as a CCR5 antagonist, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. Quantitative IC₅₀ or Ki values from this screen have not been released. The commercially available CCR5 antagonist Maraviroc exhibits an IC₅₀ of approximately 2–7 nM against HIV‑1 entry in cell‑based assays, while this compound’s activity level remains uncharacterized, highlighting its role as an early‑stage probe rather than a clinically‑validated lead. Its indole‑urea architecture departs from the tropane‑based or piperidine‑based chemotypes that dominate known CCR5 ligands [2], offering a structurally orthogonal tool for CCR5 target validation.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Best‑Fit Research and Industrial Application Scenarios for 1-Cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea


Anti‑H. pylori Urease Inhibitor Probe for Mechanistic Enzyme Studies

The well‑defined cell‑free Ki (45 nM) and intact‑cell IC₅₀ (910 nM) [1] make this compound suitable as a moderately potent urease inhibitor in biochemical and microbiological H. pylori research. Its lower potency relative to a closely related indole‑urea analog (2–3‑fold higher Ki) allows graded inhibition experiments where partial enzyme blockade is desired to study urease‑dependent pH homeostasis without complete ablation of activity.

Late‑Stage PAR‑2 Antagonist Lead Optimization Starting Point

Because the (1,3‑disubstituted indolyl)urea core is patented as a PAR‑2 antagonist [2] and the cyclohexyl‑urea moiety is associated with large potency gains in GPCR‑targeted ureas [3], medicinal chemistry teams can employ this compound as a scaffold‑validated starting point for systematic optimization of PAR‑2 potency, selectivity, and pharmacokinetic properties.

CCR5 Chemotype Diversification Probe for HIV and Inflammatory Disease Target Validation

Confirmed CCR5 antagonism [4] distinguishes this indole‑urea from the tropane/piperidine chemotype that dominates clinical CCR5 programs. Research groups seeking to validate CCR5 as a target in non‑HIV inflammatory conditions (asthma, COPD, rheumatoid arthritis) can use this compound as an orthogonal chemical probe to confirm that observed effects are target‑mediated rather than chemotype‑specific.

Quote Request

Request a Quote for 1-cyclohexyl-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.